molecular formula C11H8ClNO4 B6426329 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 857762-59-5

7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B6426329
CAS RN: 857762-59-5
M. Wt: 253.64 g/mol
InChI Key: KZAPVUVSOGZKJA-UHFFFAOYSA-N
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Description

The compound “7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of quinolone . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of this compound involves a green and efficient methodology . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated the adoption of a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .


Physical And Chemical Properties Analysis

The compound “this compound” is a crystal . It has a melting point of 245°C and a predicted boiling point of 437.9±45.0 °C . The density is estimated to be 1.3905 .

Mechanism of Action

While the exact mechanism of action for “7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is not specified, it’s known that quinolones and their derivatives play an important role as anti-infective agents . They act by interacting with DNA gyrase/topoisomerase IV system and block the enzyme activity .

Future Directions

The methodology adopted for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides provides a robust pathway for the convenient synthesis . This can then be explored for their therapeutic potential and may also be adaptable for the derivatization of other such less reactive carboxylate species .

properties

IUPAC Name

7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAPVUVSOGZKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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